molecular formula C14H20ClN3O2 B1458916 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1046051-28-8

4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1458916
CAS No.: 1046051-28-8
M. Wt: 297.78 g/mol
InChI Key: NXVGRFDMZHGWAL-UHFFFAOYSA-N
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Description

4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the diethoxyphenyl group and the pyrazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate methylating agent, such as methyl iodide, under basic conditions to yield the desired pyrazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its pyrazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups, known for its activity as a monoamine oxidase inhibitor.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: A compound with similar structural features but different biological activities.

Uniqueness

4-(3,4-Diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the diethoxyphenyl group and the pyrazole ring, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-diethoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)16-17-14(13)15;/h6-8H,4-5H2,1-3H3,(H3,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVGRFDMZHGWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(NN=C2N)C)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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